

formation mechanism of (S,R)-lysinoalanine in food proteins

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An In-Depth Technical Guide on the Formation Mechanism of **(S,R)-Lysinoalanine** in Food Proteins

Introduction

Lysinoalanine (LAL) is a non-naturally occurring amino acid formed in food proteins during processing. It is created through heat and/or alkali treatment, resulting in an isopeptide cross-link between a lysine residue and a dehydroalanine residue.^{[1][2][3]} The presence of LAL is significant as it represents a modification of the protein structure that can have several consequences. Nutritionally, it reduces the bioavailability of the essential amino acid lysine and can decrease overall protein digestibility.^{[3][4]} From a food safety perspective, while its effects on humans are not fully established, studies have shown that LAL can cause renal lesions (nephrocytomegaly) in rats, making its control in food manufacturing a critical consideration.^{[5][6]}

This technical guide provides a comprehensive overview of the core chemical mechanisms underlying the formation of **(S,R)-lysinoalanine**, the factors that influence its generation, quantitative data from various food matrices, and detailed experimental protocols for its analysis. The content is tailored for researchers, scientists, and professionals in drug development and food science who require a deep understanding of this process-induced contaminant.

Core Formation Mechanism of Lysinoalanine

The formation of lysinoalanine in proteins is a well-established two-step chemical process initiated by exposure to alkaline conditions and/or high temperatures.[1][2][4]

Step 1: β -Elimination and Formation of Dehydroalanine (DHA)

The first step is a hydroxide ion-catalyzed β -elimination reaction involving the side chains of specific amino acid residues.[1][2] This reaction results in the formation of a highly reactive, unsaturated intermediate called dehydroalanine (DHA). The primary precursors for DHA are:

- Cysteine and Cystine: Elimination of H_2S from cysteine or disulfide degradation in cystine.[1][7]
- Serine: Dehydration (elimination of H_2O) from serine.[1]
- Modified Serine Residues: Elimination of phosphate from O-phosphorylserine or glycosidic moieties from O-glycosylserine, which are common in proteins like casein.[1][5]

Step 2: Nucleophilic Addition of Lysine to Dehydroalanine

In the second step, the ε -amino group ($\varepsilon\text{-NH}_2$) of a lysine residue side chain acts as a nucleophile. It attacks the electrophilic double bond of the dehydroalanine intermediate.[1][2][4] This nucleophilic addition reaction forms a stable covalent cross-link, creating the lysinoalanine residue.

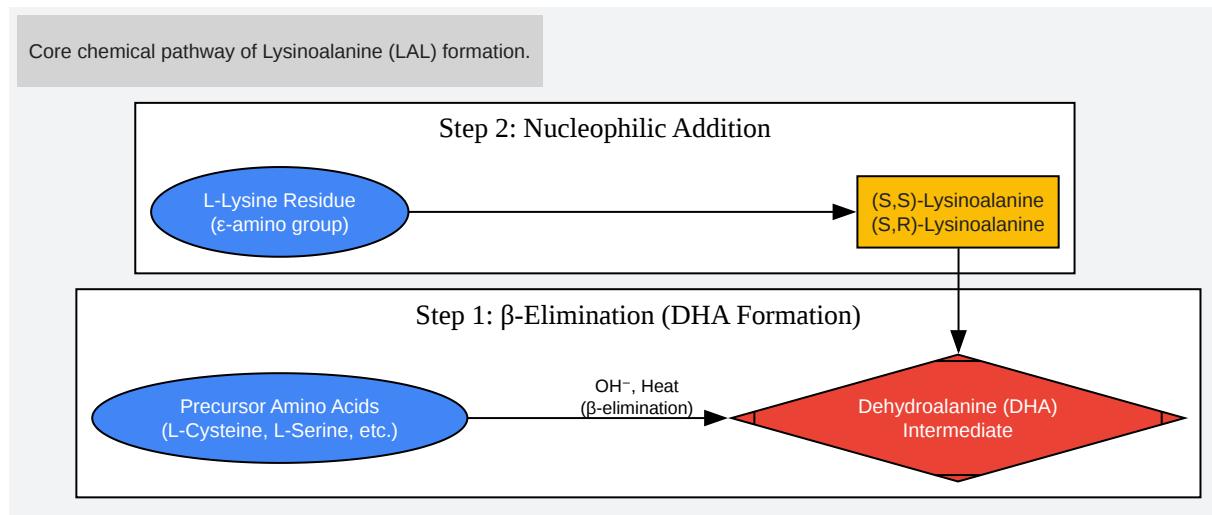
Stereochemistry of (S,R)-Lysinoalanine Formation

Naturally occurring amino acids in proteins exist in the L-configuration, which corresponds to the (S) stereochemistry at the α -carbon (with the exception of cysteine).[8][9] The formation of LAL introduces a new chiral center at the α -carbon of the former dehydroalanine residue.

- The attacking L-lysine retains its (S) configuration.
- The dehydroalanine intermediate is planar and achiral. The nucleophilic attack by the lysine ε -amino group can occur from either face of the double bond, leading to the formation of a new chiral center that can be either (S) or (R).

This non-stereospecific addition results in the formation of two diastereomers: $\text{N}\varepsilon\text{-}((\text{S})\text{-}2\text{-amino-2-carboxyethyl})\text{-L-lysine}$, also known as (S,S)-lysinoalanine, and $\text{N}\varepsilon\text{-}((\text{R})\text{-}2\text{-amino-2-$

carboxyethyl)-L-lysine, known as **(S,R)-lysinoalanine**. The overall process often involves racemization, leading to a mixture of these forms.[1][2]



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Caption: Core chemical pathway of Lysinoalanine (LAL) formation.

Factors Influencing Lysinoalanine Formation

The rate and extent of LAL formation are governed by a combination of intrinsic properties of the food matrix and external processing parameters.

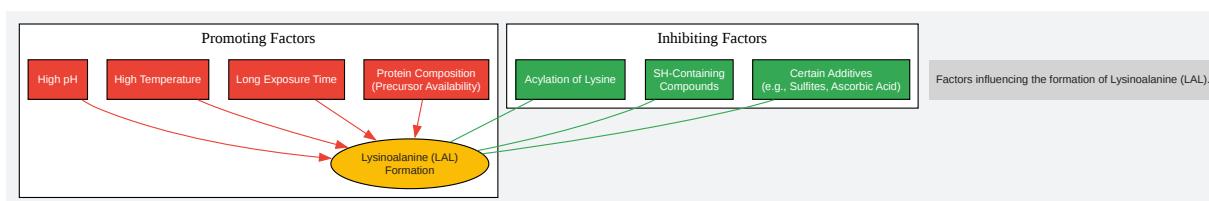
Factors Promoting LAL Formation

- High pH: Alkaline conditions are the primary catalyst for the initial β -elimination step. LAL formation is reported to begin at pH 9 and reaches a maximum around pH 12.5.[7][10]
- High Temperature: Elevated temperatures accelerate the reaction rates of both the elimination and addition steps.[1][2][10] Significant formation can occur even at lower pH values (e.g., pH 5) if the temperature is sufficiently high (e.g., 100°C).[10]

- **Exposure Time:** Longer processing or storage times under favorable pH and temperature conditions lead to increased LAL concentrations.[1][2][3]
- **Protein Source and Composition:** The type and concentration of protein are critical. Proteins rich in precursor amino acids, particularly cysteine and phosphorylated or glycosylated serine (like casein), are more susceptible to LAL formation.[5][10]

Factors Inhibiting LAL Formation

- **Acylation of Lysine:** Chemically modifying the ϵ -amino group of lysine through acylation (e.g., with acetic or succinic anhydrides) blocks its ability to act as a nucleophile, thereby preventing the second step of LAL formation.[1][11]
- **Presence of Thiols (SH-compounds):** Compounds like cysteine, N-acetyl-cysteine, and glutathione can compete with lysine to react with the dehydroalanine intermediate.[2][4] This competitive reaction forms lanthionine instead of lysinoalanine.
- **Additives:** Certain food additives can minimize LAL formation, including sodium sulfite, ascorbic acid, citric acid, and glucose.[1]
- **Dephosphorylation:** Removing phosphate groups from phosphoserine residues reduces the potential for DHA formation from this specific precursor.[1][2]



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Caption: Factors influencing the formation of Lysinoalanine (LAL).

Quantitative Data on LAL in Food Products

The concentration of LAL varies widely among different food products, reflecting the diversity of their composition and processing histories. The following table summarizes representative quantitative data from published studies.

Food Product/Protein	Processing Conditions	LAL Concentration (ppm in crude protein)	Reference
Raw Cow's Milk	None	9.4 (average)	[12]
UHT Milk	Ultra-High Temperature Treatment	87.1	[12]
Infant Formula	Varies	124.9	[12]
Low-Heat Skim Milk Powder	Low-temperature drying	49.4	[12]
Medium-Heat Skim Milk Powder	Medium-temperature drying	179.9	[12]
High-Heat Skim Milk Powder	High-temperature drying	294.6	[12]
Sodium Caseinate	Alkali treatment	856.1	[12]
Soy Protein	pH 8-14, 25-95°C, 10-480 min	Formation observed, increases with pH, temp, time	[13]
Boiled Eggs	Boiling	Formation detected	[14]
Fresh Cheese	Standard cheesemaking	Formation detected	[14]

Experimental Protocols for LAL Analysis

Accurate quantification of LAL in complex food matrices requires robust analytical methods.

Most protocols involve protein hydrolysis followed by chromatographic separation and detection.

General Sample Preparation: Acid Hydrolysis

- Weighing: Accurately weigh a homogenized sample of the food product or protein isolate.
- Hydrolysis: Add 6 M hydrochloric acid (HCl) to the sample in a sealed hydrolysis tube.
- Incubation: Heat the sample at approximately 110°C for 24 hours to break down the protein into its constituent amino acids, releasing the LAL from the peptide backbone.
- Neutralization/Drying: After cooling, the HCl is typically removed by evaporation under a vacuum or neutralized.
- Reconstitution: The dried hydrolysate is reconstituted in a suitable buffer for analysis.

Key Analytical Methodologies

A. High-Performance Liquid Chromatography (HPLC)

This is a common method for LAL quantification. Due to LAL's lack of a strong chromophore, a derivatization step is typically required.

- Protocol Outline (with Dansyl Chloride Derivatization):[\[12\]](#)
 - Hydrolysis: Perform acid hydrolysis as described above.
 - Derivatization:
 - Adjust the pH of the reconstituted hydrolysate to alkaline (e.g., pH 9.5-10.0) with a buffer (e.g., sodium bicarbonate).
 - Add a solution of dansyl chloride in acetone.
 - Incubate the mixture in the dark at a controlled temperature (e.g., 40°C) for a set time (e.g., 1 hour).

- Stop the reaction by adding a quenching agent (e.g., ammonia or methylamine).
- Chromatography:
 - Column: Reversed-phase C18 column.
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., acetonitrile).
 - Detection: Fluorescence detector set to the appropriate excitation and emission wavelengths for the dansyl derivative.
- Quantification: Compare the peak area of LAL in the sample to a standard curve prepared with known concentrations of a pure LAL standard.

B. Gas Chromatography (GC)

GC offers high resolution and can be used for LAL analysis, typically requiring derivatization to make the amino acid volatile.

- Methodology: A validated GC-FID (Flame Ionization Detector) method has been developed. [14][15] This involves derivatization of the amino acids in the hydrolysate, followed by separation on a capillary column and quantification using an internal standard (e.g., diaminopimelic acid).[14]

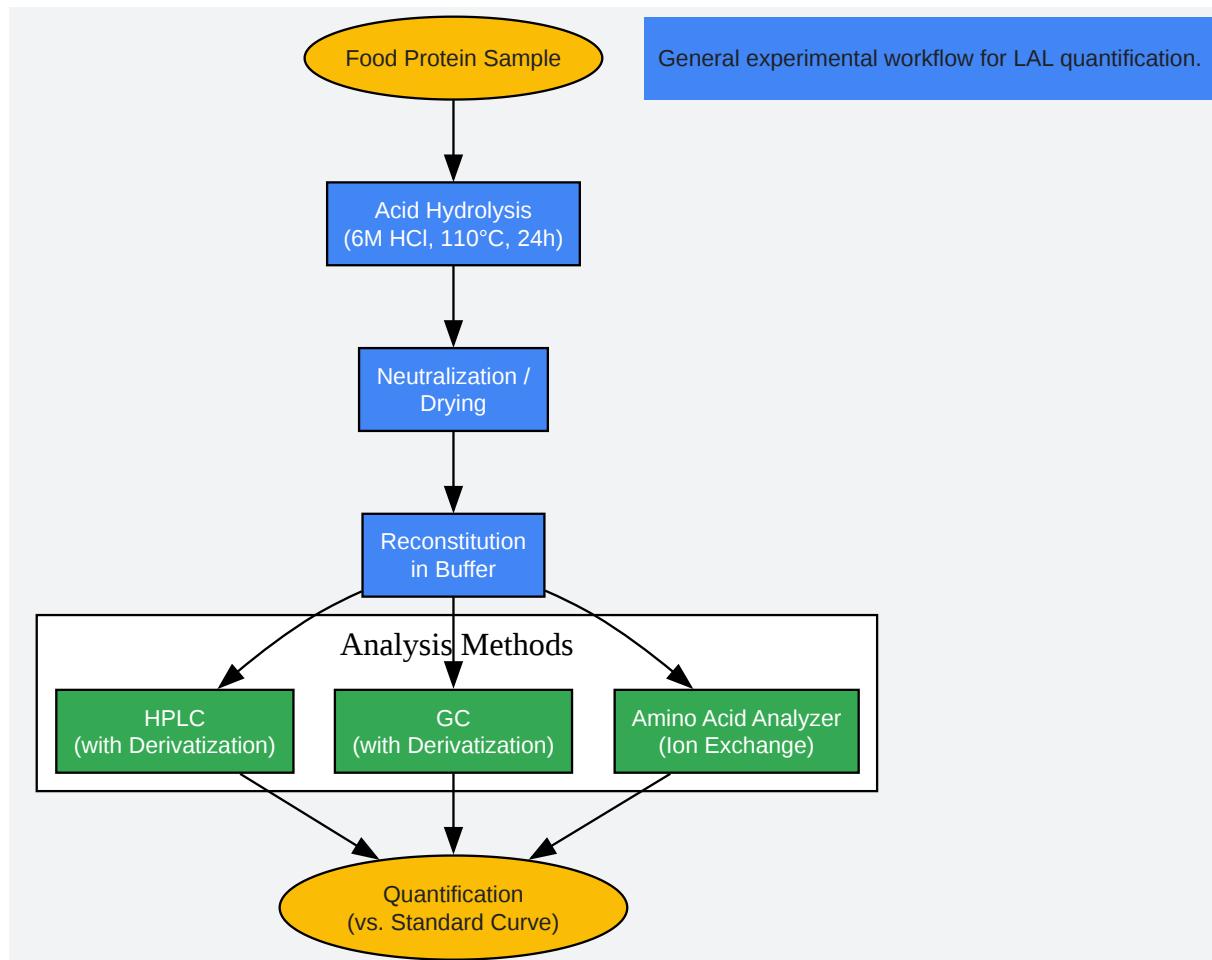
C. Amino Acid Analyzer (AAA)

Dedicated amino acid analyzers based on ion-exchange chromatography with post-column ninhydrin derivatization are a classical and reliable method for LAL determination.[16]

- Methodology: The protein hydrolysate is injected into the AAA system. Amino acids are separated on an ion-exchange column based on their charge and hydrophobicity. After separation, the eluent is mixed with ninhydrin reagent and heated, forming a colored compound that is detected spectrophotometrically. Careful calibration and temperature control are necessary to avoid interference from other ninhydrin-positive compounds.[16]

D. Mass Spectrometry (MS)

Advanced MS techniques, such as MALDI-TOF/TOF, are powerful tools for identifying LAL cross-links directly in peptides without complete hydrolysis. This approach can help map the specific location of the cross-link within a protein's sequence and has been used to identify diagnostic fragment ions for LAL.[3]



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Caption: General experimental workflow for LAL quantification.

Conclusion

The formation of **(S,R)-lysinoalanine** is a complex chemical modification of food proteins driven by common processing conditions like high pH and temperature. The fundamental

mechanism involves a β -elimination reaction to form a dehydroalanine intermediate, followed by a nucleophilic attack from a lysine residue. This process leads to protein cross-linking, a reduction in nutritional value, and the formation of diastereomeric forms. Understanding the interplay of promoting and inhibiting factors is crucial for the food industry to develop strategies to minimize LAL formation, thereby enhancing food quality and safety. The availability of robust analytical protocols, from HPLC to advanced mass spectrometry, allows for the precise monitoring and control of this important process-induced compound.

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